(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione

Lipophilicity Physicochemical Property Drug Design

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione (CAS 879972-87-9) is a synthetic 5-benzylidene-thiazolidine-2,4-dione (TZD) derivative bearing a 4-(dimethylamino)benzylidene moiety at the C5 position and a 4-fluorophenyl group at the N3 position of the thiazolidine ring. With a molecular weight of 342.4 g/mol, a calculated XLogP3 of 4.2, and zero hydrogen bond donors, this compound resides within a chemotype that has been identified as a privileged scaffold for Pim kinase inhibition, with close structural analogs demonstrating nanomolar potency against Pim-1 and Pim-2 kinases in biochemical assays.

Molecular Formula C18H15FN2O2S
Molecular Weight 342.4g/mol
CAS No. 879972-87-9
Cat. No. B353023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione
CAS879972-87-9
Molecular FormulaC18H15FN2O2S
Molecular Weight342.4g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN2O2S/c1-20(2)14-7-3-12(4-8-14)11-16-17(22)21(18(23)24-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3/b16-11-
InChIKeyRMGABHPJLRCMPR-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione (CAS 879972-87-9) Compound Class and Core Identity


(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione (CAS 879972-87-9) is a synthetic 5-benzylidene-thiazolidine-2,4-dione (TZD) derivative bearing a 4-(dimethylamino)benzylidene moiety at the C5 position and a 4-fluorophenyl group at the N3 position of the thiazolidine ring . With a molecular weight of 342.4 g/mol, a calculated XLogP3 of 4.2, and zero hydrogen bond donors, this compound resides within a chemotype that has been identified as a privileged scaffold for Pim kinase inhibition, with close structural analogs demonstrating nanomolar potency against Pim-1 and Pim-2 kinases in biochemical assays . The combination of the electron-donating 4-(dimethylamino) group on the benzylidene ring and the electron-withdrawing 4-fluorophenyl N3 substituent distinguishes this compound from simpler TZD analogs and may confer unique physicochemical and target-binding properties relevant to kinase inhibitor discovery programs.

Chemotype
Pim kinase inhibitor benzylidene-TZD scaffold
Substitution
N3-(4-fluorophenyl) and C5-(dimethylamino)benzylidene groups
Profile
Zero HBD TZD for permeability research context

Why Generic 5-Benzylidene-Thiazolidine-2,4-Dione Analogs Cannot Substitute for (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione


Within the 5-benzylidene-thiazolidine-2,4-dione chemotype, both the C5 benzylidene substituent and the N3 substituent critically modulate kinase selectivity, cellular permeability, and metabolic stability . The N3-(4-fluorophenyl) group present in this compound is absent from simpler analogs such as compound 17a (BDBM26639, N3-unsubstituted), which displays only Pim-2 inhibitory activity (IC50 100 nM) but lacks selectivity data against the broader Pim family . Furthermore, the established Pim inhibitor SMI-4a (compound 4a) demonstrates potent Pim-1 inhibition (IC50 17 nM), yet its structural modification at either C5 or N3 significantly alters antiproliferative efficacy in prostate cancer cell lines—compound 16a, differing only in C5 substitution, shows a 3.7-fold reduction in Pim-1 potency (IC50 63 nM) . Therefore, indiscriminate substitution among TZD analogs without preserving the specific 4-(dimethylamino)benzylidene and N3-(4-fluorophenyl) combination risks loss of target engagement, altered kinase selectivity profiles, and unpredictable cellular activity.

N3-unsubstituted TZD analogs may exhibit altered kinase selectivity profiles and lack broader Pim family data
C5 benzylidene substitution changes can shift target engagement; even minor modifications may alter cellular response
Generic TZD analogs without both N3-aryl and C5-(dimethylamino)benzylidene groups may not replicate intended pathway inhibition

Quantitative Differentiation Evidence for (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Versus N3-Unsubstituted Pim Inhibitor Analog BDBM26639 (Compound 17a)

The target compound possesses a calculated XLogP3 of 4.2, driven by the N3-(4-fluorophenyl) substituent, whereas the corresponding N3-unsubstituted analog BDBM26639 (compound 17a) lacks this hydrophobic moiety and is expected to have a substantially lower LogP . The addition of the 4-fluorophenyl group increases lipophilicity by an estimated 1.5–2.0 log units based on the fragment contribution of the fluorophenyl ring, which may influence membrane permeability and intracellular target engagement.

Lipophilicity
Reported
XLogP3 = 4.2 vs N3-unsubstituted analog (estimated Δ ≈ +1.5–2.0 log units)
Supports membrane permeability assessment
Computed values; experimental logD may differ
Lipophilicity Physicochemical Property Drug Design

N3-(4-Fluorophenyl) Substituent as Potential Pim Kinase Selectivity Modulator Relative to N3-Unsubstituted Benzylidene-TZDs

SAR analysis of benzylidene-thiazolidine-2,4-diones demonstrates that N3 substitution is a critical determinant of kinase selectivity. Compound 16a (N3-unsubstituted) showed some cross-reactivity with DYRK1a kinase, whereas compound 4a (with a different substitution pattern) did not, indicating that N3 modifications directly influence off-target kinase engagement . The N3-(4-fluorophenyl) group in the target compound introduces a sterically demanding, electron-withdrawing substituent absent in the simpler Pim-2 inhibitor compound 17a (BDBM26639, IC50 Pim-2 = 100 nM), which may reduce undesirable DYRK1a cross-reactivity. Quantitative selectivity data for the target compound are not yet published.

Kinase Selectivity
Class-level
Target compound not yet tested; class-level SAR supports N3 substitution as a selectivity determinant
Supports selectivity-focused screening review
Experimental selectivity data unavailable
Kinase Selectivity Pim Kinase SAR

Distinct Hydrogen Bond Acceptor Count (HBA = 5) Compared to Clinically Used Thiazolidinediones Pioglitazone and Rosiglitazone

The target compound has five hydrogen bond acceptors (HBA = 5) and zero hydrogen bond donors (HBD = 0), computed from its molecular structure . By comparison, pioglitazone (HBA = 5, HBD = 1) and rosiglitazone (HBA = 5, HBD = 1) each contain one hydrogen bond donor . The absence of any HBD in the target compound arises from the fully substituted thiazolidine-2,4-dione ring with N3-aryl and C5-benzylidene substituents, a feature that differentiates it from PPARγ-agonist TZDs and may reduce metabolic conjugation at the TZD N-H position.

H-Bond Donors
Reported
HBD = 0 vs Pioglitazone / Rosiglitazone HBD = 1
Supports permeability and metabolic stability studies
Computed properties; requires experimental validation
Hydrogen Bonding Drug-Likeness Physicochemical Property

Higher Molecular Weight and Rotatable Bond Count Relative to Core Pim Inhibitor Scaffold SMI-4a (Compound 4a)

The target compound has a molecular weight of 342.4 g/mol and three rotatable bonds . The prototypical Pim inhibitor SMI-4a (compound 4a), a benzylidene-TZD lacking the N3-aryl substituent, has a lower molecular weight. The increased MW of the target compound reflects the additional 4-fluorophenyl group at N3, which adds approximately 95 g/mol relative to the N3-unsubstituted core. This structural expansion may influence ligand efficiency metrics and poses both opportunities (enhanced binding affinity via additional hydrophobic contacts) and challenges (MW exceeding typical fragment-like space).

Molecular Weight
Class-level
MW = 342.4 g/mol; est. ~95 g/mol above N3-unsubstituted TZD core
Supports lead-like optimization context
Ligand efficiency metrics require review
Molecular Weight Rotatable Bonds Ligand Efficiency

Priority Application Scenarios for (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione Based on Differentiated Evidence


Pim Kinase Inhibitor Hit-to-Lead Optimization Requiring Enhanced Lipophilicity for Cellular Permeability

For discovery programs targeting intracellular Pim-1 and Pim-2 kinases, this compound's XLogP3 of 4.2—approximately 1.5–2.0 log units higher than N3-unsubstituted analog compound 17a (BDBM26639)—positions it as a candidate for improving passive membrane permeability and intracellular target engagement . The 4-fluorophenyl N3 substituent may also confer selectivity advantages over DYRK1a, as N3 substitution has been shown to modulate off-target kinase binding within this chemotype . Researchers seeking to transition from fragment-like Pim inhibitors into lead-like chemical space should evaluate this compound.

Structure–Activity Relationship (SAR) Exploration of N3-Aryl Substitution on Kinase Selectivity

The N3-(4-fluorophenyl) group represents a specific substitution pattern with known electronic effects (σp = 0.06 for fluorine) that can be systematically compared against N3-phenyl, N3-(4-chlorophenyl), and N3-unsubstituted analogs. Within the benzylidene-TZD series, N3 modifications have been demonstrated to alter kinase selectivity, as exemplified by the differential DYRK1a activity between compounds 4a and 16a . This compound serves as a key intermediate for SAR tables comparing electronic and steric effects of para-substituted N3-aryl groups on Pim kinase potency, selectivity, and cellular antiproliferative activity in prostate cancer (PC3, DU145) and leukemia (MV4;11, K562) cell lines.

Metabolic Stability Assessment of N3-Blocked Thiazolidine-2,4-Diones with Zero HBD

Unlike clinically used thiazolidinediones (pioglitazone, rosiglitazone) that possess an N-H hydrogen bond donor susceptible to glucuronidation, this compound has HBD = 0 . Procurement for in vitro metabolic stability assays (e.g., human liver microsome or hepatocyte incubation) would determine whether N3-arylation effectively blocks Phase II conjugation at the TZD ring, potentially yielding longer half-life and reduced clearance relative to N3-unsubstituted TZD analogs. This information is critical for programs aiming to develop Pim kinase inhibitors with favorable oral pharmacokinetics.

Comparative Antiproliferative Profiling in Pim-Overexpressing Cancer Cell Lines

The benzylidene-TZD chemotype has demonstrated potent antiproliferative effects in DU145 (prostate, Pim-overexpressing), PC3, MV4;11, and K562 cell lines, with lead compounds 4a and 16a exhibiting G1-S cell cycle arrest and synergistic activity with rapamycin . This compound, bearing both the 4-(dimethylamino)benzylidene (shared with compound 17a, Pim-2 IC50 = 100 nM) and the novel N3-(4-fluorophenyl) group, should be screened head-to-head against SMI-4a (Pim-1 IC50 = 17 nM) and SMI-16a (Pim-1 IC50 = 63 nM) in these cell lines to quantify the impact of N3-arylation on cellular potency and synergy with mTOR inhibitors.

Application
Selection Property
Validation Focus
Pim kinase inhibitor lead studies
N3-(4-fluorophenyl) TZD lipophilicity
Cellular permeability context
N3-aryl SAR exploration
4-fluorophenyl electronic effects
Kinase selectivity panel review
Metabolic stability assessment
Zero HBD TZD scaffold
Phase II conjugation context
Pim-overexpressing cancer cell studies
Benzylidene-TZD Pim chemotype
Antiproliferative and combination context
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